molecular formula C9H13NO B7899921 (4-(1-Aminoethyl)phenyl)methanol

(4-(1-Aminoethyl)phenyl)methanol

Cat. No.: B7899921
M. Wt: 151.21 g/mol
InChI Key: OIXCLGWYBYGSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-Aminoethyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It contains a phenyl ring substituted with an aminoethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method is the reduction of 4-(1-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-formylphenylmethanol with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(1-Aminoethyl)benzoic acid.

    Reduction: 4-(1-Ethyl)phenylmethanol.

    Substitution: 4-(1-Aminoethyl)-2-nitrophenylmethanol, 4-(1-Aminoethyl)-2-sulfonylphenylmethanol, and 4-(1-Aminoethyl)-2-bromophenylmethanol.

Scientific Research Applications

(4-(1-Aminoethyl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(1-Aminoethyl)phenyl)methanol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes involved in metabolic processes. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (4-(1-Aminoethyl)phenyl)acetaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    (4-(1-Aminoethyl)phenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(4-(1-Aminoethyl)phenyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[4-(1-aminoethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCLGWYBYGSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5 mL of tetrahydrofuran solution containing 177.8 mg of lithium aluminum hydride, 3 mL of tetrahydrofuran solution containing 245 mg of methyl 4-(1-aminoethyl)benzoate (synthesized according to a method disclosed in page 115 in Pamphlet of International Publication WO 03/024,955) was added, and then stirred for 1 hour. Thereto, sodium sulfate decahydrate was added until there are no bubbles, and stirred overnight at room temperature. The mixture was filtered through celite, the filtrate was concentrated under reduced pressure, and 195 mg of [4-(1-aminoethyl)phenyl]methanol [115-1] was obtained as a colorless oily product.
Quantity
245 mg
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
177.8 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.